![molecular formula C29H28N2O5 B2599936 7-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one CAS No. 905015-20-5](/img/structure/B2599936.png)

7-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

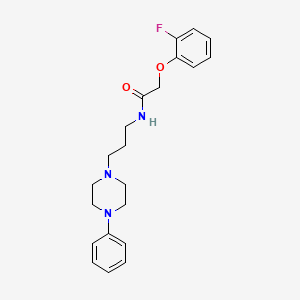

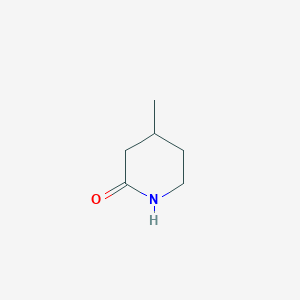

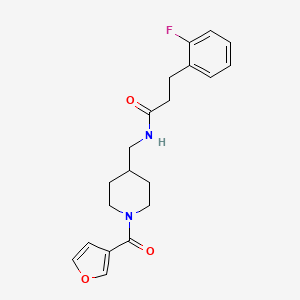

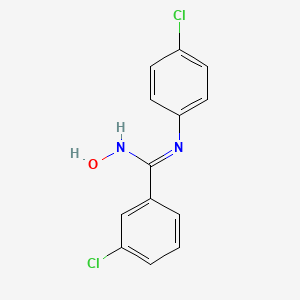

The compound contains several structural components that are common in many bioactive molecules. The benzo[d][1,3]dioxol-5-ylmethyl group is a common motif in many natural products and pharmaceuticals, including the anti-cancer drug etoposide . The piperazine ring is a common feature in many drugs and is known to influence the pharmacokinetic properties of these compounds .

Molecular Structure Analysis

The compound has a complex structure with several functional groups. The presence of the piperazine ring and the benzo[d][1,3]dioxol-5-ylmethyl group could potentially influence the compound’s reactivity and interactions with biological targets .Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

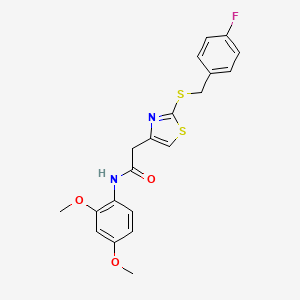

Mandala et al. (2013) synthesized a series of novel compounds related to "7-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one" and evaluated their antimicrobial activity. These compounds exhibited significant antibacterial and antifungal activity, comparable to standard drugs. Docking studies with the crystal structure of oxidoreductase protein organisms suggested a good correlation with experimental inhibitory potency (Devender Mandala et al., 2013).

Antioxidant and Anticancer Activities

Patel et al. (2016) focused on synthesizing chrysin-piperazine conjugates, demonstrating remarkable antioxidant power in scavenging free radicals. Some analogs showed promising anticancer activity against cervical and ovarian cancer cell lines without exhibiting cytotoxic nature towards human bone marrow-derived mesenchymal stem cells (Rahul V. Patel et al., 2016).

Enzyme Inhibition

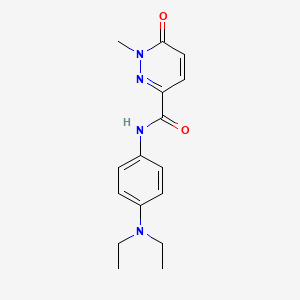

The study by Hvenegaard et al. (2012) investigated the oxidative metabolism of Lu AA21004, a novel antidepressant, highlighting the involvement of various cytochrome P450 enzymes. This research underscores the importance of understanding enzyme interactions in drug metabolism, potentially guiding the design of compounds with improved pharmacokinetic properties (Mette G. Hvenegaard et al., 2012).

Synthesis and Bioactivity

Patel et al. (2019) elaborated on the synthesis of chrysin-based sulfonylpiperazines and investigated their antioxidant and anticancer efficacies. The study concluded that structural design and proper substitution are crucial for delivering anticipated biological effects, with certain compounds exhibiting superior antioxidant and anticancer activities (Rahul V. Patel et al., 2019).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

7-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]ethoxy]-3-phenylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N2O5/c32-29-24-8-7-23(17-27(24)34-19-25(29)22-4-2-1-3-5-22)33-15-14-30-10-12-31(13-11-30)18-21-6-9-26-28(16-21)36-20-35-26/h1-9,16-17,19H,10-15,18,20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVAJZINEUKPXEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4)CC5=CC6=C(C=C5)OCO6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-oxo-N-(oxolan-2-ylmethyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2599857.png)

![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2599860.png)

![N-(2,4-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![3-[(Thiophen-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B2599869.png)

![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2599870.png)

![6-[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2599874.png)

![2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-phenylacetamide](/img/structure/B2599876.png)